Compound Description: This compound, also known as [2-13C]methyl MDL-899, is a novel antihypertensive agent. It was synthesized for metabolic studies and characterized through various techniques like 1H- and 13C-NMR, IR, and MS. []
Relevance: This compound is structurally related to N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine as both share a core 3-pyridazinamine structure. The primary difference lies in the substituents on the pyridazinamine ring. While N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine features a 5-methyl-2-pyridinyl group and a 6-(4-propionyl-1-piperazinyl) group, [2-13C]methyl MDL-899 has a 2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl group and a 6-(4-morpholinyl) group instead. []
1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride and its mesylate
Compound Description: These compounds, denoted as 34b (hydrochloride salt) and 34c (mesylate salt), belong to a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives developed as potential antidepressants with central nervous system-stimulating activity. They were found to reduce sleeping time, accelerate recovery from coma, inhibit [(3)H]DTG binding to sigma receptors, and exhibit antidepressant-like activity in the forced swimming test in mice. []
Relevance: The shared structural feature between these compounds and N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine is the presence of a substituted 1-piperazinyl moiety. In 34b and 34c, the piperazine ring is linked to a 3-chlorophenyl group and a propyl chain connected to a 3,4-dihydro-2(1H)-quinolinone core. N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine features a piperazine ring with a propionyl substituent and attached to a 3-pyridazinamine core. This similarity highlights the importance of piperazine derivatives in targeting various pharmacological activities. []
Compound Description: Initially developed as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist through unbiased small-molecule screening. Its signaling activity at GPR39 was found to be modulated by zinc in a probe-dependent and pathway-dependent manner, often displaying greater potency in the presence of zinc than against its reported kinase targets. []
Relevance: Although LY2784544 possesses a different core structure compared to N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine, both compounds share the presence of a substituted pyridazine ring. This structural similarity, along with the discovery of LY2784544 as a GPR39 agonist, suggests that modifying the substituents on the pyridazine ring of N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine could potentially lead to compounds with GPR39 activity. []
Compound Description: Dasatinib, marketed under the brand name Sprycel, is a potent protein kinase inhibitor used for treating chronic myeloid leukemia. Its primary oxidative metabolites include M4 (N-dealkylation), M5 (N-oxidation), M6 (carboxylic acid formation), M20, and M24 (hydroxylation). CYP3A4 is the main enzyme responsible for generating metabolites M4, M20, and M24, while FMO3 primarily forms M5, and a cytosolic oxidoreductase forms M6. []
Relevance: Dasatinib, like N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine, features a substituted piperazine moiety as a key structural component. In dasatinib, the piperazine ring is connected to a 2-hydroxyethyl group and further linked to a 2-methyl-4-pyrimidinyl amino group within a 1,3-thiazole-5-carboxamide scaffold. The shared piperazine moiety underscores the potential of this chemical group in drug design across various therapeutic areas. []
Compound Description: BIBN4096BS is a calcitonin gene-related peptide (CGRP) receptor antagonist known for its ability to alleviate migraine symptoms. It exhibits high selectivity for CGRP receptors over adrenomedullin (AM) receptors, which are heterodimers of calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs). The pharmacological properties of these receptors are determined by the RAMP subunit. BIBN4096BS-sensitive CGRP1 receptors are CLR/RAMP1, whereas BIBN4096BS-insensitive AM receptors are CLR/RAMP2 or CLR/RAMP3 (AM1 and AM2, respectively). []
Relevance: BIBN4096BS, similar to N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine, incorporates a substituted piperazine moiety within its structure. In BIBN4096BS, the piperazine ring is linked to a 4-pyridinyl group and integrated into a complex molecular framework containing a quinazolinyl and a dibromohydroxyphenylmethyl group. This structural similarity emphasizes the versatility of the piperazine motif in designing molecules targeting diverse receptor systems. []
Compound Description: A-867744 represents a novel type II α7 positive allosteric modulator (PAM) for α7 neuronal acetylcholine receptors (nAChRs). It potentiates acetylcholine (ACh)-evoked currents and enhances spontaneous inhibitory postsynaptic current activity in rat hippocampus. Notably, A-867744 displaces the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7* nAChRs, a characteristic not observed with other α7 PAMs. []
Relevance: While not directly sharing the same core structure, A-867744 and N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine both contain a propionyl group within their structures. In A-867744, the propionyl group is attached to a pyrrole ring, whereas in N-(5-methyl-2-pyridinyl)-6-(4-propionyl-1-piperazinyl)-3-pyridazinamine, it is attached to the piperazine ring. This shared functional group, while positioned differently, points towards a potential structural basis for exploring modulatory effects on diverse receptor systems. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.